LC-MS/MS Matrix Factor Validation
In a validated LC-MS/MS method for human plasma quantification, Amiloride-15N3 Hydrochloride was employed as the stable isotope-labeled internal standard for amiloride. The IS-normalized matrix factors ranged from 0.971 to 1.024, demonstrating near-complete correction of plasma matrix effects across the validated concentration range [1]. The method achieved mean recovery of amiloride from plasma at 89.0% and a signal-to-noise ratio at the lower limit of quantitation (LLOQ) of ≥14, with calibration curves exhibiting r² ≥ 0.9997 over 0.050–50.0 ng/mL [1]. By contrast, quantification using unlabeled amiloride as an external standard without isotopic internal standard correction would be subject to uncorrected matrix effects and extraction variability, precluding regulatory-compliant bioequivalence assessment.
| Evidence Dimension | IS-Normalized Matrix Factor Range |
|---|---|
| Target Compound Data | 0.971 to 1.024 |
| Comparator Or Baseline | Unlabeled amiloride quantification without isotopic internal standard correction (matrix effects uncorrected) |
| Quantified Difference | Near-complete matrix effect correction (factor range deviating <3% from unity) vs. uncorrected matrix effects |
| Conditions | Human plasma; solid phase extraction on Phenomenex Strata-X cartridges; LC-MS/MS on API 5500 triple quadrupole with ESI in positive ionization mode |
Why This Matters
IS-normalized matrix factors within 0.971-1.024 confirm that Amiloride-15N3 Hydrochloride provides robust matrix effect correction essential for regulatory-compliant bioanalytical method validation in pharmacokinetic and bioequivalence studies.
- [1] Shah JV, Shah PA, Sanyal M, Shrivastav PS. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. J Pharm Anal. 2017;7(5):288-296. View Source
